
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea is an organosilicon compound that features a thiourea functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea typically involves the reaction of m-tolyl isothiocyanate with bis(trimethylsilyl)amine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used to replace the trimethylsilyl groups, often under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
Aplicaciones Científicas De Investigación
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea has several applications in scientific research, including:
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea exerts its effects involves interactions with various molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The trimethylsilyl groups can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(trimethylsilyl)-2-thiourea: Lacks the m-tolyl group, resulting in different chemical properties and reactivity.
3-(m-tolyl)-2-thiourea: Lacks the trimethylsilyl groups, affecting its solubility and stability.
1,1-Bis(trimethylsilyl)-3-phenyl-2-thiourea: Similar structure but with a phenyl group instead of an m-tolyl group, leading to different reactivity and applications.
Uniqueness
1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea is unique due to the presence of both trimethylsilyl and m-tolyl groups, which confer distinct chemical properties. The combination of these groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Número CAS |
71457-00-6 |
|---|---|
Fórmula molecular |
C14H26N2SSi2 |
Peso molecular |
310.61 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-1,1-bis(trimethylsilyl)thiourea |
InChI |
InChI=1S/C14H26N2SSi2/c1-12-9-8-10-13(11-12)15-14(17)16(18(2,3)4)19(5,6)7/h8-11H,1-7H3,(H,15,17) |
Clave InChI |
MFACTUDTMJCBLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)N([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




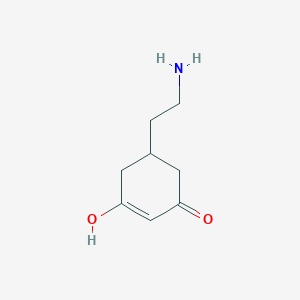

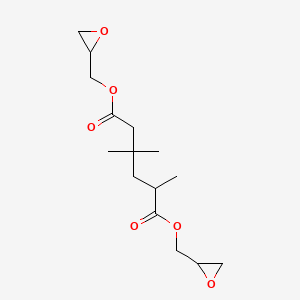


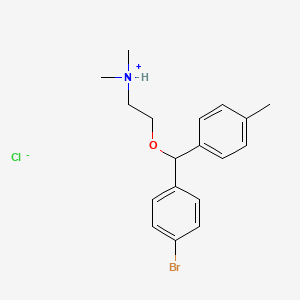
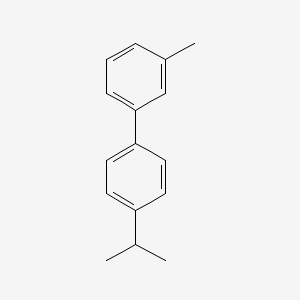


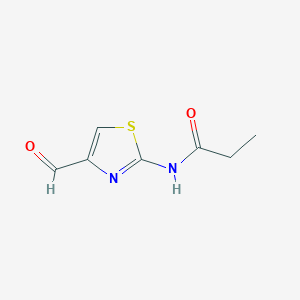
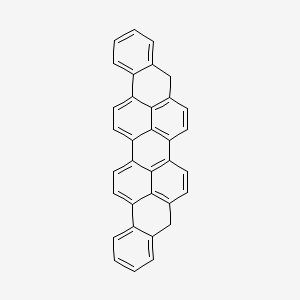
![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
